Profenofos-d7
Description
Structure
3D Structure
Properties
CAS No. |
1346603-72-2 |
|---|---|
Molecular Formula |
C11H15BrClO3PS |
Molecular Weight |
380.67 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3/i1D3,3D2,7D2 |
InChI Key |
QYMMJNLHFKGANY-UWKUYXMGSA-N |
SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Synonyms |
Phosphorothioic Acid O-(4-Bromo-2-chlorophenyl) O-Ethyl S-(Propyl-d7) Ester; _x000B_CGA 15324-d7; Calofos-d7; Carina-d7; Curacron-d7; Ictacron-d7; O-(4-Bromo-2-chlorophenyl) O-ethyl S-(propyl-d7) phosphorothioate-d7; Prowess-d7; Selecron-d7; Tambo-d7; Polyc |
Origin of Product |
United States |
Synthesis and Characterization of Profenofos D7
Deuterium (B1214612) Incorporation Strategies in Organophosphorus Compound Synthesis
The synthesis of Profenofos-d7 involves the specific incorporation of seven deuterium atoms onto the S-propyl group of the profenofos (B124560) molecule. A common strategy for achieving this is to utilize a deuterated starting material, in this case, a deuterated propyl bromide (propyl-d7 bromide).
The general synthesis of profenofos proceeds through the reaction of O-(4-bromo-2-chlorophenyl) O-ethyl phosphorothioate (B77711) with a propylating agent. wikipedia.orggoogle.com To introduce the deuterium label, the standard n-propyl bromide is replaced with its deuterated counterpart, propyl-d7 bromide. The synthesis can be conceptualized in the following steps, adapted from known profenofos synthesis routes: wikipedia.orggoogle.comgoogle.com
Formation of the Phosphorothioate Intermediate: The synthesis typically begins with the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol (B165030). wikipedia.org
Deuterated Alkylation: The key labeling step involves the reaction of the resulting phosphorothioate intermediate with propyl-d7 bromide. This reaction, often carried out in the presence of a suitable base and solvent, leads to the formation of this compound.
The use of deuterated reagents is a widely applied technique in the synthesis of isotopically labeled compounds, including other organophosphorus pesticides, to serve as internal standards in analytical chemistry. medchemexpress.comnih.gov The high isotopic enrichment of the starting deuterated alkylating agent is critical for achieving a high isotopic purity in the final this compound product.
Chromatographic and Spectroscopic Techniques for Isotopic Purity and Enrichment Assessment
Ensuring the isotopic purity and enrichment of this compound is essential for its function as an internal standard. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized to determine the chemical purity of the this compound sample. cmscientifica.com.brphenomenex.com These techniques separate the deuterated compound from any unlabeled profenofos and other impurities. By comparing the retention time of the synthesized product with that of a certified profenofos standard, its chemical identity can be confirmed. The peak area percentage in the chromatogram provides a quantitative measure of chemical purity. cmscientifica.com.br
Spectroscopic Techniques: Mass spectrometry (MS) is a primary tool for assessing isotopic enrichment. rsc.org High-resolution mass spectrometry (HR-MS) is particularly powerful as it can distinguish between the molecular ions of Profenofos and this compound based on their precise mass-to-charge ratios. mdpi.com The relative intensities of the isotopic clusters in the mass spectrum allow for the calculation of the percentage of deuterium incorporation.
Fourier Transform Infrared (FTIR) spectroscopy can also be used to determine deuterium enrichment. iaea.orgnih.gov The technique measures the vibrational frequencies of chemical bonds, which are altered by the presence of the heavier deuterium isotope.
The combination of these techniques provides a comprehensive assessment of both the chemical and isotopic purity of the synthesized this compound.
Table 1: Analytical Techniques for Purity and Enrichment Assessment of this compound
| Technique | Purpose | Typical Findings |
| Gas Chromatography (GC) | Chemical Purity | A single major peak corresponding to this compound, with minimal impurity peaks. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A well-defined peak for this compound, allowing for quantification of chemical purity. cmscientifica.com.br |
| Mass Spectrometry (MS) | Isotopic Enrichment & Purity | Detection of the molecular ion of this compound (C₁₁H₈D₇BrClO₃PS) at the expected m/z of approximately 380.67. scbt.com The relative abundance of the unlabeled Profenofos (m/z 373.63) is used to calculate isotopic purity. |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity | Disappearance of proton signals associated with the propyl group in ¹H NMR. A single peak in ³¹P NMR indicates a pure organophosphorus compound. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Isotopic Enrichment | Shifts in vibrational bands corresponding to C-D stretching, confirming deuterium incorporation. iaea.orgnih.gov |
Structural Elucidation and Confirmation of Deuterium Localization within the Profenofos Molecule
Confirming the precise location of the deuterium atoms within the profenofos molecule is the final and critical step in its characterization. This is primarily achieved through a detailed analysis of mass spectrometry and NMR spectroscopy data.
Mass Spectrometry (MS): High-resolution mass spectrometry with fragmentation analysis (MS/MS) is instrumental in pinpointing the location of the deuterium label. mdpi.com The fragmentation pattern of this compound is compared to that of unlabeled profenofos. researchgate.net In this compound, fragments containing the S-propyl group will exhibit a mass shift corresponding to the seven deuterium atoms. For example, the loss of the deuterated propyl group will result in a fragment ion that is identical to the corresponding fragment from unlabeled profenofos, while fragments retaining this group will be heavier.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive evidence for the localization of deuterium.
¹H NMR: The proton NMR spectrum of this compound will show a significant reduction or complete absence of the signals corresponding to the protons of the n-propyl group (typically a triplet for the methyl group, a sextet for the adjacent methylene (B1212753) group, and a triplet for the methylene group attached to the sulfur atom).
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals at chemical shifts corresponding to the positions of the deuterium atoms on the propyl chain, providing unambiguous confirmation of their location.
¹³C NMR: The carbon signals of the deuterated propyl group will show coupling to deuterium (C-D coupling) and may appear as multiplets, confirming the attachment of deuterium to these carbon atoms. The chemical shifts of these carbons will also be slightly altered compared to the unlabeled compound.
The collective data from these spectroscopic techniques provides unequivocal proof of the successful and specific incorporation of deuterium into the S-propyl moiety of the profenofos molecule.
Table 2: Spectroscopic Data for Structural Elucidation of this compound
| Spectroscopic Technique | Expected Observation for this compound | Interpretation |
| Mass Spectrometry (MS/MS) | Fragmentation pattern showing a mass increase of 7 Da for fragments containing the propyl group. researchgate.net | Confirms the deuterium label is on the propyl group. |
| ¹H NMR | Absence or significant reduction of signals for the propyl protons. | Indicates successful deuteration of the propyl group. |
| ²H NMR | Presence of signals corresponding to the chemical shifts of the propyl deuterons. | Directly confirms the presence and location of deuterium atoms. |
| ¹³C NMR | Splitting of carbon signals for the propyl group due to C-D coupling. | Confirms deuterium is bonded to the propyl carbons. |
| ³¹P NMR | A single resonance, confirming the integrity of the phosphate (B84403) core. regulations.gov | Indicates the overall structure of the organophosphorus compound is intact. |
Advanced Analytical Methodologies Employing Profenofos D7
Mass Spectrometric Approaches for Trace Analysis and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the detection and identification of a wide range of compounds. researchgate.net When coupled with chromatographic separation methods, it provides high sensitivity and selectivity for analyzing pesticide residues. cabidigitallibrary.orgamazonaws.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the trace-level determination of pesticides due to its high sensitivity, selectivity, and specificity. cabidigitallibrary.orgamazonaws.comarccjournals.com The use of electrospray ionization (ESI) in positive mode (ESI+) is a common approach for the analysis of profenofos (B124560). cabidigitallibrary.orgresearchgate.net In LC-MS/MS methods, specific precursor and product ion transitions are monitored to ensure accurate quantification and confirmation of the analyte. cabidigitallibrary.orgarccjournals.com For profenofos, a typical precursor ion has a mass-to-charge ratio (m/z) of 374.95. cabidigitallibrary.orgarccjournals.com
A study on the dissipation kinetics of profenofos in pigeonpea pods highlights the effectiveness of LC-MS/MS. The method was validated for its sensitivity, with a limit of detection (LOD) of 0.002 µg/g and a limit of quantification (LOQ) of 0.006 µg/g. cabidigitallibrary.orgresearchgate.net The recoveries for profenofos in green pods and mature dry grains were found to be in the range of 88.34% to 101.36%, with a relative standard deviation (RSD) between 0.99% and 4.05%. cabidigitallibrary.orgresearchgate.net Such methods are crucial for monitoring pesticide residues in food and ensuring consumer safety. nih.gov
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.002 µg/g | cabidigitallibrary.orgresearchgate.net |
| Limit of Quantification (LOQ) | 0.006 µg/g | cabidigitallibrary.orgresearchgate.net |
| Recovery (Green Pods) | 88.75% - 101.36% | cabidigitallibrary.orgresearchgate.net |
| Recovery (Dry Grains) | 88.34% - 98.77% | cabidigitallibrary.orgresearchgate.net |
| Relative Standard Deviation (RSD) | 0.99% - 4.05% | cabidigitallibrary.orgresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Environmental Matrices
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of profenofos, particularly in complex environmental samples like soil and water. nih.govresearchgate.netresearchgate.net It is often used in conjunction with various extraction methods to isolate the analyte from the matrix. nih.govresearchgate.net For instance, a mixture of acetone (B3395972) and hexane (B92381) has been used for the extraction of profenofos residues from soil and liquid cultures. nih.gov
In a study analyzing profenofos residues in tomatoes, GC-MS was found to be less susceptible to interfering compounds compared to gas chromatography with an electron capture detector (GC-ECD). researchgate.net The GC-MS technique also allows for the definitive identification of the pesticide. researchgate.net The operating conditions for GC-MS analysis are critical and include parameters like column type, temperature programming, and carrier gas flow rate. nih.govacs.org For example, an Agilent Gas Chromatograph with a Ni63 electron capture detector and an HP-5MS column can be used, with nitrogen as the carrier gas. nih.gov
| Parameter | Condition | Reference |
| Column | HP-5MS (30 m length, 0.25 mm diameter) | nih.gov |
| Initial Temperature | 120 °C | nih.gov |
| Final Temperature | 250 °C (at a rate of 7°C/min) | nih.gov |
| Injector Temperature | 240 °C | nih.gov |
| Detector Temperature | 300 °C | nih.gov |
| Carrier Gas | Nitrogen | nih.gov |
High-Resolution Mass Spectrometry for Isotopic Fine Structure Elucidation and Molecular Formula Assignment
High-resolution mass spectrometry (HRMS) offers unparalleled mass accuracy and resolving power, making it an invaluable tool for the identification of unknown compounds and the elucidation of their elemental composition. nih.govresearchgate.netmdpi.comwaters.com Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) can reveal the isotopic fine structure (IFS) of molecules, which provides a high degree of confidence in molecular formula assignments. nih.govresearchgate.netwaters.combruker.com
A study on the degradation of profenofos utilized high-field FTICR-MS to identify its degradation products. nih.govresearchgate.net The exceptional resolution of FTICR-MS allowed for the observation of the distinct isotopic patterns of the degradation products, confirming their chemical structures. researchgate.net This level of detail is crucial for understanding the environmental fate of pesticides. The ability to distinguish between isotopes of elements like oxygen and sulfur within a molecule significantly enhances the confidence in the identification of xenobiotic and endogenous analytes. waters.com
| Technique | Application | Key Finding | Reference |
| FTICR-MS | Degradation of Profenofos | Revealed degradation routes and confirmed chemical structures of degradation products through isotopic fine structure. | nih.govresearchgate.net |
| LC-QTOF MS | Screening of Organic Contaminants | Applied for screening water samples for a wide range of organic contaminants. | researchgate.net |
| GC-Q-Orbitrap MS | Multi-pesticide Residue Screening | Used for screening 258 pesticide residues in silage with high mass accuracy. | mdpi.com |
Role of Profenofos-d7 as an Internal Standard in Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision
Isotope dilution mass spectrometry (IDMS) is considered a gold-standard analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. researchgate.netrestek.com This method involves the addition of a known amount of an isotopically labeled version of the analyte, such as this compound, to the sample at the beginning of the analytical procedure. researchgate.netrestek.comnih.gov
The isotopically labeled internal standard behaves almost identically to the native analyte throughout the extraction, cleanup, and chromatographic separation processes. researchgate.netnih.gov This co-elution allows for the correction of any analyte loss during sample preparation and compensates for variations in instrument response, such as matrix effects that can suppress or enhance the analyte signal. researchgate.netrestek.comnih.gov The concentration of the native analyte is determined by measuring the ratio of the response of the native analyte to that of the isotopically labeled internal standard. restek.com The use of stable isotope-labeled internal standards is crucial for the success of MS-based methods for measuring endogenous metabolites in biological samples. nih.gov
The benefits of using an isotopically labeled internal standard like this compound include:
Correction for Matrix Effects: Compensates for the suppression or enhancement of the analyte signal caused by co-eluting matrix components. researchgate.netrestek.com
Correction for Analyte Loss: Accounts for any loss of the target analyte during sample extraction and purification steps. researchgate.net
Improved Precision and Accuracy: Leads to more reliable and reproducible quantitative results. researchgate.netnih.gov
Optimized Extraction and Sample Preparation Techniques for Deuterated Analytes in Diverse Media
The extraction and cleanup of the sample are critical steps in the analytical workflow, especially for complex matrices. eurl-pesticides.eumdpi.com The goal is to efficiently isolate the analyte of interest while removing interfering substances that could compromise the analysis. Various techniques have been developed and optimized for the extraction of pesticides from different media.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products. cabidigitallibrary.orgnih.govindustry.gov.auung.ac.id Modified QuEChERS methods, often involving acetonitrile (B52724) with a small percentage of ethyl acetate (B1210297) for extraction, have been successfully applied to matrices like pigeonpea pods and grains. cabidigitallibrary.orgresearchgate.net
For soil samples, methods like ultrasound-assisted solid-liquid extraction have been employed. laccei.org This technique uses solvents like ethyl acetate to extract profenofos from the soil matrix. laccei.org Other techniques for extracting organic pollutants from water samples include dispersive liquid-liquid microextraction (DLLME), which has shown high enrichment factors and good recoveries for profenofos. researchgate.net
| Technique | Matrix | Solvents/Reagents | Key Features | Reference |
| Modified QuEChERS | Pigeonpea Pods and Grains | 1% Ethyl acetate in acetonitrile | Simple, sensitive, and reproducible | cabidigitallibrary.orgresearchgate.net |
| Ultrasound-Assisted Solid-Liquid Extraction | Soil | Ethyl acetate | Efficient extraction from solid matrix | laccei.org |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water | Trichloroethane (extraction), Acetonitrile (disperser) | High enrichment factor, low detection limits | researchgate.net |
| Liquid-Liquid Extraction | Water | Not specified | Used for monitoring organochlorine and organophosphate pesticides | researchgate.net |
| Solid-Liquid Extraction (Shaker, UAE, MAE, PLE, SFE, SPME) | Soil | Various | Techniques to reduce solvent consumption and increase efficiency | mdpi.com |
Environmental Transformation and Transport Dynamics of Profenofos Analogs Utilizing Deuterium Labeling Implications
Abiotic Degradation Pathways and Reaction Kinetics
The environmental persistence of Profenofos (B124560) is significantly influenced by abiotic degradation processes, primarily hydrolysis and photolysis. The use of Profenofos-d7 as an internal standard allows for precise kinetic measurements of these degradation pathways by correcting for matrix effects and extraction losses during analysis.
Hydrolytic Transformations in Aqueous Systems
Profenofos is susceptible to hydrolysis, with its stability being highly dependent on the pH of the aqueous system. The degradation of Profenofos in water proceeds via the cleavage of the ester bond, leading to the formation of 4-bromo-2-chlorophenol (B165030). The rate of this transformation increases significantly under alkaline conditions. nih.gov
Studies on the hydrolytic half-life of Profenofos have demonstrated its pH-dependent stability. For instance, at 20°C, the calculated half-life (DT50) of Profenofos is 93 days at a pH of 5, 14.6 days at a neutral pH of 7, and decreases dramatically to 5.7 hours at a pH of 9. nih.gov The use of this compound in such studies is crucial for generating accurate and reproducible kinetic data by enabling precise quantification of the parent compound over time.
Hydrolytic Half-Life of Profenofos at 20°C
| pH | Half-Life (DT50) |
| 5 | 93 days |
| 7 | 14.6 days |
| 9 | 5.7 hours |
| This table illustrates the influence of pH on the hydrolytic degradation rate of Profenofos. The data is based on calculated values and highlights the compound's instability in alkaline conditions. The application of this compound as an internal standard in experimental setups ensures the accuracy of these measurements. |
Photolytic Processes and Environmental Dissipation Kinetics
Photodegradation is another significant pathway for the dissipation of Profenofos in the environment, particularly in surface waters and on plant surfaces. The absorption of light energy can lead to the breakdown of the molecule. When exposed to heat and light, Profenofos can decompose, emitting toxic fumes of sulfur oxides, phosphorus oxides, hydrogen bromide, and hydrogen chloride. nih.gov
While specific kinetic data for the photolysis of Profenofos are less commonly reported in readily available literature, the principles of using isotopically labeled standards like this compound remain the same. It allows researchers to distinguish between biotic and abiotic degradation and to accurately measure the rate of photolytic decay under various light conditions, thereby providing a clearer picture of its environmental persistence.
Biotic Transformation and Microbial Degradation Mechanisms
The biodegradation of Profenofos by soil and water microorganisms is a key process in its environmental detoxification. The use of deuterium-labeled compounds like this compound is instrumental in tracing the metabolic pathways and identifying the resulting degradation products.
Characterization of Microbial Consortia Involved in Organophosphorus Compound Biotransformation
Various microbial strains have been identified for their ability to degrade organophosphorus pesticides, including Profenofos. nih.gov These microorganisms possess enzymatic machinery capable of breaking down the complex structure of Profenofos. While specific microbial consortia that utilize Profenofos as a carbon or phosphorus source have been studied, the complete biodegradation pathway is yet to be fully established. nih.gov The application of 14C-labeled Profenofos in metabolism studies has been a traditional approach to trace its fate in biological systems. fao.org Similarly, stable isotope-labeled compounds like this compound can be employed in modern analytical techniques, such as high-resolution mass spectrometry, to track the transformation process within microbial cultures.
Identification of Biodegradation Metabolites and Pathways
The primary metabolite formed during the biodegradation of Profenofos is 4-bromo-2-chlorophenol, similar to abiotic hydrolysis. fao.orgregulations.gov This metabolite itself can be further degraded by microorganisms. In animal metabolism studies using [U-14C-phenyl]profenofos, 4-bromo-2-chlorophenol was identified as a key metabolite. fao.org The use of this compound can aid in confirming the identity of this and other potential metabolites in environmental samples. By comparing the mass spectra of metabolites derived from unlabeled Profenofos with those from this compound, researchers can definitively identify fragments containing the deuterium-labeled S-propyl group, thus elucidating the specific cleavage points in the molecule.
Key Metabolites of Profenofos
| Abbreviation | Full Chemical Name |
| CGA 55960 | 4-bromo-2-chlorophenol |
| BCPEE | 4-bromo-2-chlorophenyl ethyl ether |
| BCPME | 4-bromo-2-chlorophenyl methyl ether |
| This table lists the abbreviated and full names of key metabolites identified in Profenofos metabolism studies. The use of this compound can facilitate the confirmation of these and other metabolites during biodegradation research. fao.org |
Enzymatic Activities Facilitating Profenofos Biodegradation
The biodegradation of Profenofos is facilitated by specific enzymes produced by microorganisms. As an organophosphate, Profenofos acts as an inhibitor of the enzyme acetylcholinesterase. wikipedia.orgwho.int However, other microbial enzymes, such as phosphotriesterases and hydrolases, are responsible for its breakdown. These enzymes catalyze the cleavage of the phosphoester bonds in Profenofos, initiating its degradation. While the parent compound is a racemic mixture, its two stereoisomers exhibit different biological activities, with the S(-) isomer being a more potent inhibitor of acetylcholinesterase. who.int The study of enzymatic degradation can benefit from using stereospecific isotopically labeled standards to investigate the enantioselective biodegradation of Profenofos.
Environmental Partitioning and Mobility in Hydrologic and Edaphic Systems
The environmental fate of pesticides is significantly influenced by their partitioning between water, soil, and air, and their subsequent movement within these compartments. For organophosphorus compounds like Profenofos, and by extension its deuterated analog this compound, understanding these dynamics is crucial for assessing environmental distribution and persistence. Deuterium-labeled standards such as this compound are invaluable tools in environmental analysis, primarily used for quantification through isotope dilution methods. duq.edu Their physicochemical properties and environmental behavior are presumed to be nearly identical to their non-labeled counterparts, meaning that data from Profenofos studies can be used to infer the environmental transport and transformation of this compound.
Sorption Characteristics in Soil and Sediment Matrices
Sorption is a key process governing the mobility of a chemical in the environment. acs.org The soil adsorption coefficient (Kd) describes the partitioning of a substance between the solid (soil/sediment) and liquid (water) phases. chemsafetypro.com To account for the variability in soil organic content, this value is often normalized to the organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com These coefficients are critical inputs for predicting a chemical's potential to leach into groundwater or move with surface runoff. chemsafetypro.com A high Koc value indicates strong adsorption to soil and organic matter, resulting in lower mobility. chemsafetypro.com
Studies on Profenofos have determined its sorption characteristics across various soil types. The Freundlich adsorption coefficient (Kads), which describes the non-linear adsorption of a compound, shows that the sorption of profenofos increases with higher clay and organic matter content in the soil. epa.govepa.gov For instance, Kads values were found to be 4.6 for sand, 7.5 for sandy loam, 17.0 for loam, and 89.3 for clay. epa.gov Desorption values ranged from 6.2 in sand to 128.1 in clay. epa.gov
Sorption Coefficients of Profenofos in Various Soil Types
Soil Type Freundlich Adsorption Coefficient (Kads) Freundlich Desorption Coefficient Sand 4.6 6.2 Sandy Loam 7.5 - Loam 17.0 - Clay 89.3 128.1
Data sourced from EPA reports. epa.govepa.gov
Further studies using High-Performance Liquid Chromatography (HPLC) have determined the organic carbon-normalized adsorption coefficient (Koc). regulations.govregulations.gov One study determined the Koc for profenofos to be 3,890 L/kg (log Koc = 3.59), classifying it as having a slight mobility potential. regulations.govregulations.gov Another assessment reported a range of Koc values from 869 to 3,162 L/kg. epa.gov These studies often utilize radiolabeled compounds, such as [14C]-Profenofos, to trace the substance's behavior in soil slurries. regulations.govregulations.gov This methodological approach is analogous to how this compound would be used as a tracer to understand environmental partitioning. The intermediate-to-high Koc values suggest that in aquatic systems, profenofos will be found both dissolved in the water column and sorbed to suspended and bottom sediments. epa.gov
Modeling Environmental Distribution and Dissipation Patterns
Modeling is an essential tool for predicting the environmental distribution and dissipation of pesticides. acs.org These models integrate physicochemical properties, such as sorption coefficients and degradation rates, to forecast the compound's fate and transport through various environmental compartments. nih.gov For Profenofos, hydrolysis is a primary route of dissipation, and its rate is highly dependent on pH. epa.gov It is relatively stable in acidic conditions but degrades rapidly in neutral to alkaline environments. regulations.gov The half-life of profenofos in water at 25°C is approximately 14.6 days at pH 7, but only 5.7 hours at pH 9. usda.gov
In soil, dissipation is influenced by both chemical hydrolysis and microbial metabolism. epa.govregulations.gov Under aerobic, alkaline (pH 7.8) conditions, profenofos degrades rapidly with a half-life of about 2 days. epa.govregulations.gov In anaerobic conditions, the half-life is similarly short at around 3 days. epa.govregulations.gov However, in more acidic soils, dissipation is expected to be slower. epa.gov Field studies under paddy conditions have reported dissipation half-lives of 5.47 days on rice plants, 3.75 days in soil, and 3.42 days in water. jaas.ac.cn
Dissipation Half-Life of Profenofos in Different Environmental Matrices
Matrix Condition Half-Life (t½) Water pH 5 104-108 days Water pH 7 14.6 - 62 days Water pH 9 7-8 hours Soil (Paddy Field) Field Conditions 3.75 days Soil Aerobic, pH 7.8 2 days Soil Anaerobic, pH 7.8 3 days
Data compiled from multiple environmental fate studies. epa.govregulations.govusda.govjaas.ac.cn
Table of Mentioned Compounds
| Compound Name |
|---|
| Profenofos |
| This compound |
| 4-bromo-2-chlorophenol |
| O-ethyl-S-propyl phosphorothioate (B77711) |
| Sulprofos |
Metabolic Pathways and Biotransformation Studies of Profenofos Analogs Utilizing Deuterium Labeling Implications
Elucidation of Primary and Secondary Metabolite Formation in Biological Systems
The biotransformation of profenofos (B124560), an organophosphate insecticide, involves a series of metabolic reactions that lead to the formation of primary and secondary metabolites. These processes primarily occur in the liver, with enzymes such as cytochrome P450 (CYP) playing a crucial role. researchgate.netneptjournal.com The metabolism of organophosphates like profenofos generally proceeds through two phases. Phase I reactions introduce functional groups, primarily through oxidation and hydrolysis, activating the compound. neptjournal.com Phase II reactions then conjugate these modified compounds, increasing their water solubility and facilitating their excretion.
In biological systems, profenofos is extensively degraded, and the parent compound is typically not found unchanged in urine. inchem.org The primary metabolic pathway involves the depropylation of profenofos to form O-(4-bromo-2-chlorophenyl)-O-ethyl phosphorothioate (B77711). inchem.org This is followed by desulfuration to yield O-(4-bromo-2-chlorophenyl)-O-ethyl phosphate (B84403). inchem.org Cleavage of the phenyl-ester bond then produces 4-bromo-2-chlorophenol (B165030). inchem.orgresearchgate.net This key intermediate, 4-bromo-2-chlorophenol, is further conjugated with glucuronic acid and sulfuric acid to form 4-bromo-2-chlorophenol glucuronide and 4-bromo-2-chlorophenol sulfate (B86663), respectively. inchem.org A more minor pathway involves the O-de-ethylation of profenofos. inchem.org
In plants, the metabolism of profenofos is similar to that in animals, with hydrolysis to 4-bromo-2-chlorophenol being a key step, followed by conjugation. researchgate.net In some cases, this metabolite can be transformed into 4-bromo-2-chloro-1-methoxybenzene. researchgate.net Microbial degradation of profenofos also primarily yields 4-bromo-2-chlorophenol. researchgate.netnih.gov
The formation of these metabolites can be summarized as follows:
Primary Metabolites: These are formed through initial enzymatic reactions on the parent compound. For profenofos, these include:
O-(4-bromo-2-chlorophenyl)-O-ethyl phosphorothioate (Despropyl-profenofos) inchem.org
O-(4-bromo-2-chlorophenyl)-S-propyl phosphorothioate (Desethyl-profenofos) inchem.orgresearchgate.net
4-bromo-2-chlorophenol (BCP) inchem.orgresearchgate.netresearchgate.net
Secondary Metabolites: These are typically formed by the conjugation of primary metabolites. Key secondary metabolites of profenofos include:
4-bromo-2-chlorophenol glucuronide inchem.org
4-bromo-2-chlorophenol sulfate inchem.orgfao.org
The following table provides a summary of the major metabolites of profenofos identified in various biological systems.
| Metabolite Name | Chemical Formula | Formation Pathway | Biological System |
| Despropyl-profenofos | C9H10BrClO3PS | Depropylation of Profenofos | Rats inchem.org |
| Desethyl-profenofos | C9H10BrClO3PS | O-de-ethylation of Profenofos | Rats inchem.orgresearchgate.net |
| 4-bromo-2-chlorophenol (BCP) | C6H4BrClO | Hydrolysis of Profenofos or its primary metabolites | Rats, Plants, Microbes inchem.orgresearchgate.netresearchgate.netnih.gov |
| 4-bromo-2-chlorophenol glucuronide | C12H12BrClO7 | Glucuronidation of 4-bromo-2-chlorophenol | Rats inchem.org |
| 4-bromo-2-chlorophenol sulfate | C6H3BrClO4S | Sulfation of 4-bromo-2-chlorophenol | Rats, Goats inchem.orgfao.org |
Role of Isotope Effects in Tracing Metabolic Fluxes and Reaction Mechanisms
The use of stable isotopes, particularly deuterium (B1214612) (²H or D), is a powerful tool in metabolism studies to trace the fate of compounds and understand reaction mechanisms. researchgate.netnih.gov This technique, known as isotope-assisted metabolic flux analysis (iMFA), allows researchers to follow the incorporation of labeled atoms from a substrate into various downstream metabolites. mdpi.comfrontiersin.org The kinetic isotope effect (KIE), where the rate of a reaction involving a C-H bond is slower than that of a corresponding C-D bond, provides valuable information about the rate-limiting steps in a metabolic pathway. nih.govacs.org
In the context of profenofos-d7, where seven hydrogen atoms are replaced by deuterium, the KIE can significantly influence its metabolism. If the cleavage of a C-H bond is a rate-determining step in the biotransformation of profenofos, the deuterated analog (this compound) would be metabolized more slowly. nih.govcdnsciencepub.com This can lead to a longer half-life and potentially altered metabolic profile compared to the non-deuterated compound. cdnsciencepub.com
Deuterium labeling can be used to:
Elucidate complex metabolic pathways: By tracking the deuterated label, scientists can identify novel metabolites and delineate the sequence of biotransformation reactions. researchgate.net
Determine metabolic flux: Measuring the rate of incorporation of deuterium into different metabolites provides a quantitative measure of the flow of atoms through various metabolic pathways. mdpi.comnih.gov This information is crucial for understanding the dynamic response of a biological system to a xenobiotic.
Investigate reaction mechanisms: The magnitude of the KIE can help to determine whether a C-H bond is broken in the transition state of the rate-limiting step of a reaction. nih.gov This is particularly useful for studying enzymatic reactions, such as those catalyzed by cytochrome P450. cdnsciencepub.com
Mitigate metabolism-mediated toxicity: By strategically placing deuterium at sites of metabolic attack, it is possible to slow down the formation of toxic metabolites. researchgate.net
While specific studies on this compound are not widely available in the public domain, the principles of isotope labeling are broadly applicable to understanding its metabolism. For instance, if the depropylation or de-ethylation of profenofos involves C-H bond cleavage as a rate-limiting step, the metabolism of this compound would be expected to be slower at these positions. This could potentially shift the metabolic pathway towards other routes, such as direct hydrolysis of the phosphate ester bond.
Comparative Analysis of Metabolic Profiles Across Different Organismal Models
The metabolic fate of xenobiotics like profenofos can vary significantly across different species, which has important implications for toxicology and risk assessment. frontiersin.org Comparative metabolism studies are therefore essential to understand these species-specific differences and to extrapolate data from animal models to humans. europa.eu
In Vitro Models:
Hepatocytes and Microsomes: In vitro systems, such as isolated liver cells (hepatocytes) and subcellular fractions (microsomes), are commonly used to compare metabolic profiles between species, including humans, rats, and other animals. frontiersin.org These studies have shown that while the primary metabolic pathways of many pesticides are conserved across species, there can be significant quantitative differences in the amounts and ratios of metabolites formed. frontiersin.org For organophosphates, cytochrome P450 enzymes are central to both bioactivation and detoxification, and the relative activity of these enzymes can differ between species. nih.govoup.com
In Vivo Models:
Rats: Studies in rats have shown that profenofos is rapidly absorbed, metabolized, and excreted, primarily in the urine. inchem.org The major metabolites identified are conjugates of 4-bromo-2-chlorophenol, along with dealkylated products. inchem.orgwho.int
Goats: In lactating goats, orally administered profenofos was also extensively metabolized and excreted. The major residue in milk and tissues was the sulfate conjugate of 4-bromo-2-chlorophenol, with the parent compound being a minor component, except in fat. fao.org
Hens: Similar to goats, laying hens dosed with profenofos showed that the primary residue in eggs and tissues was 4-bromo-2-chlorophenol and its sulfate conjugate. fao.org
Invertebrates (Planarians): Studies using the freshwater planarian Dugesia japonica have demonstrated that these organisms possess the metabolic machinery, including cytochrome P450s, to bioactivate organophosphates like profenofos. nih.govnih.gov However, the toxicological profiles can differ, suggesting variations in metabolic pathways or target sensitivity. nih.gov
The following table summarizes the comparative metabolism of profenofos in different organismal models based on available literature.
| Organism | Key Metabolic Features | Major Metabolites Identified |
| Rat | Rapid absorption and excretion. inchem.org Extensive metabolism with no parent compound in fresh urine. inchem.org | 4-bromo-2-chlorophenol sulfate, 4-bromo-2-chlorophenol glucuronide, O-(4-bromo-2-chlorophenyl)-O-ethyl phosphate. inchem.orgwho.int |
| Goat | Extensive metabolism and excretion, primarily in urine. fao.org Residues higher in kidney than other tissues. fao.org | 4-bromo-2-chlorophenol sulfate (major in milk, muscle, kidney), free 4-bromo-2-chlorophenol, and its glucuronide. fao.org |
| Hen | Extensive metabolism. fao.org | 4-bromo-2-chlorophenol and its sulfate conjugate. fao.org |
| Plants (e.g., Cotton, Lettuce, Tomato) | Metabolism to 4-bromo-2-chlorophenol and its conjugates. researchgate.netfao.org Parent profenofos can be the major residue on leaves shortly after application. fao.org | 4-bromo-2-chlorophenol, 4-bromo-2-chlorophenol glucosyl sulfate. researchgate.netfao.org |
| Microbes (e.g., Cupriavidus nantongensis) | Biodegradation primarily through hydrolysis. nih.gov | 4-bromo-2-chlorophenol. nih.gov |
These comparative analyses highlight the general conservation of the hydrolytic pathway leading to 4-bromo-2-chlorophenol across different species. However, the subsequent conjugation reactions and the balance between different primary metabolic routes can vary, leading to different metabolite profiles. The use of deuterium-labeled profenofos (this compound) in such comparative studies could provide a more detailed understanding of these species-specific metabolic fluxes and the enzymes involved.
Mechanistic Investigations of Biochemical Interactions Leveraging Deuterium Labeling for Precision
Acetylcholinesterase Inhibition Kinetics and Stereochemical Considerationswikipedia.orginchem.orgresearchgate.netrsc.org
The primary mechanism of action for profenofos (B124560), like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). inchem.orgwikipedia.orgnih.gov AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. epa.gov Profenofos itself is a direct inhibitor of AChE and does not require metabolic activation to its oxon form to exert its inhibitory effect. epa.gov
The presence of seven deuterium (B1214612) atoms in the S-propyl group of Profenofos-d7 could potentially alter the kinetics of AChE inhibition through a secondary kinetic isotope effect. A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.org Since the phosphorylation of the serine residue in the active site of AChE by the organophosphate is the key event, the deuteration of the S-propyl group is at a secondary position. The change in vibrational frequencies of the C-D bonds compared to C-H bonds could subtly influence the conformation and electronic properties of the inhibitor, potentially leading to a minor change in the rate of inhibition. However, without direct experimental data on this compound, the magnitude of this effect remains theoretical.
Characterization of Enzyme-Inhibitor Binding Dynamics
The interaction between profenofos and acetylcholinesterase involves the phosphorylation of a serine residue within the enzyme's active site. This forms a stable, covalent bond that renders the enzyme inactive. Studies on profenofos indicate that the inhibited AChE may undergo a process called "aging," where a chemical modification of the phosphorylated enzyme occurs, making it resistant to reactivation by antidotes like oximes. nih.gov
For this compound, the fundamental binding dynamics with AChE are expected to be the same as those of profenofos. The deuterium atoms on the propyl group are not directly involved in the phosphorylation event. However, the slight changes in molecular vibrations and steric hindrance due to the heavier deuterium atoms could theoretically have a minor impact on the binding affinity and the rate of the aging process.
Influence of Isomeric Configuration on Biochemical Target Interactionsresearchgate.net
Profenofos is a chiral molecule, existing as a racemic mixture of two stereoisomers, the S(-) and R(+) enantiomers. wikipedia.org Research has demonstrated significant stereoselectivity in its interaction with acetylcholinesterase. The S(-) isomer is a substantially more potent inhibitor of AChE in vitro than the R(+) isomer. wikipedia.org This difference in potency is attributed to the specific stereochemical arrangement of the groups around the phosphorus atom, which affects how the molecule fits into the active site of the enzyme.
This stereospecificity is an inherent property of the chiral center at the phosphorus atom and would be conserved in this compound. Therefore, the S(-) isomer of this compound is expected to be a more potent AChE inhibitor than its R(+) counterpart, mirroring the properties of the non-deuterated enantiomers.
Interactions with Non-Target Biochemical Components, e.g., Serum Proteinsnih.gov
Beyond its primary target, profenofos can interact with other biochemical components in biological systems, such as serum proteins. Serum albumin is a major carrier protein in the blood, responsible for transporting a wide variety of endogenous and exogenous substances. The binding of pesticides to serum albumin can significantly affect their distribution, metabolism, and toxicity. nih.govresearchgate.net
Biophysical and Computational Assessment of Binding Affinities and Conformational Changesnih.govresearchgate.net
Studies using biophysical techniques like fluorescence spectroscopy and computational molecular docking have investigated the interaction between profenofos and bovine serum albumin (BSA), a representative serum protein. nih.govresearchgate.netnih.gov These studies have shown that profenofos can bind to BSA with moderate affinity. nih.govnih.gov The primary forces driving this interaction are hydrophobic interactions. nih.govresearchgate.net Molecular docking simulations suggest that profenofos preferentially binds to site I of BSA. nih.govresearchgate.netnih.gov Importantly, this binding does not appear to cause significant changes to the secondary structure of the protein. nih.govnih.gov
Table 1: Biophysical and Computational Data for Profenofos Interaction with Bovine Serum Albumin (BSA)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Constant (Ka) | 103 - 104 M-1 | Fluorescence Spectroscopy | nih.govnih.gov |
| Binding Site | Site I | Molecular Docking | nih.govresearchgate.netnih.gov |
| Binding Energy | -6.4 kcal/mol | Molecular Docking | nih.gov |
| Primary Driving Force | Hydrophobic Interaction | Thermodynamic Analysis | nih.govresearchgate.net |
| Effect on BSA Structure | No noticeable structural changes | Spectroscopy | nih.govnih.gov |
Implications for Compound Distribution in Model Biological Systems
The binding of profenofos to serum albumin has significant implications for its toxicokinetics. By binding to this protein, a portion of the administered profenofos is sequestered in the bloodstream, which can affect its availability to reach target tissues and its rate of elimination. researchgate.net The reversible binding acts as a reservoir, potentially prolonging the half-life of the compound in the body. Furthermore, competition for binding sites on albumin with other endogenous or exogenous compounds could alter the free concentration of profenofos, thereby influencing its toxicity. nih.govresearchgate.net
Given that this compound is expected to have similar binding characteristics to serum albumin as its non-deuterated counterpart, the implications for its distribution in biological systems are likely to be comparable. The extent of protein binding would similarly influence its bioavailability and persistence in the body. Studies on the absorption, distribution, and excretion of radiolabeled profenofos have shown that it is rapidly absorbed and eliminated, primarily through urine. inchem.org The peak levels in tissues like the liver and kidney are reached within a few hours. inchem.org A similar distribution pattern would be expected for this compound, although minor differences in metabolic rates due to the kinetic isotope effect could slightly alter the excretion profile.
Advanced Research Applications and Future Directions for Profenofos D7
Development of Next-Generation Analytical Platforms for Environmental and Biomonitoring
The accurate detection and quantification of pesticides like profenofos (B124560) in environmental and biological samples are paramount for regulatory compliance and safety assessment. hpc-standards.com Profenofos-d7 is instrumental in the development and validation of next-generation analytical platforms, primarily as a stable isotope-labeled (SIL) internal standard. acanthusresearch.com SIL internal standards are considered the gold standard for quantitative analysis using mass spectrometry (MS) because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. scioninstruments.com
The use of this compound as an internal standard significantly enhances the accuracy and precision of analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.comlumiprobe.com In these techniques, a known quantity of this compound is added to a sample at an early stage of preparation. acs.org Because it behaves almost identically to the native profenofos during extraction, cleanup, and ionization, it effectively compensates for variations in sample matrix effects and instrument response. scioninstruments.comclearsynth.com The mass difference between this compound and profenofos allows the mass spectrometer to distinguish between the standard and the analyte, enabling precise quantification. clearsynth.com
Next-generation analytical platforms aim for higher sensitivity, reduced resource consumption, and multi-attribute monitoring. nih.gov Techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often paired with MS, provide a streamlined process for analyzing pesticide residues in complex matrices like food and soil. researchgate.net The integration of this compound into these advanced workflows ensures the robustness and reliability required for high-throughput environmental and biomonitoring studies. clearsynth.comlcms.cz Future platforms may involve innovative sampling techniques like in-vivo solid-phase microextraction (SPME), which allows for direct sampling from living organisms, coupled with highly sensitive MS for real-time monitoring. mdpi.com
Table 1: Analytical Platforms Utilizing this compound
| Analytical Platform | Principle | Role of this compound | Primary Application |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties, followed by mass-based detection. acs.org | Internal standard for quantification, correcting for variability in sample preparation and injection. lumiprobe.com | Analysis of profenofos residues in food, soil, and water samples. nih.govfao.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase, followed by two stages of mass analysis for high selectivity and sensitivity. sigmaaldrich.com | Ideal internal standard for compensating for matrix effects and ionization suppression/enhancement. scioninstruments.com | Biomonitoring of profenofos and its metabolites in biological fluids (e.g., plasma, urine). lcms.cz |
| QuEChERS with MS Detection | A streamlined sample preparation method involving salting-out extraction and dispersive solid-phase extraction (d-SPE) for cleanup. researchgate.net | Ensures accuracy and ruggedness of the multi-residue analysis method. researchgate.net | High-throughput screening of pesticides in fruits, vegetables, and other agricultural products. researchgate.net |
Application in Proteomics and Metabolomics as a Biochemical Probe for Pathway Elucidation
The fields of proteomics and metabolomics aim to comprehensively identify and quantify the entire set of proteins and metabolites within a biological system, providing a functional snapshot of cellular processes. revespcardiol.org While primarily used as an analytical standard, this compound has potential as a biochemical probe for pathway elucidation, particularly in activity-based protein profiling (ABPP). nih.gov
ABPP is a chemical proteomics technology that uses active-site-directed chemical probes to assess the functional state of enzymes in complex biological systems. nih.gov Profenofos acts by inhibiting acetylcholinesterase, a key enzyme in the nervous system. A deuterated probe like this compound, potentially modified with a reporter tag, could be used to study the specific interactions with acetylcholinesterase or to identify other off-target proteins that interact with this class of organophosphates. By comparing the protein labeling profiles in different tissues or conditions, researchers could gain insights into the broader biological pathways affected by profenofos exposure. nih.gov
In metabolomics, which studies the complete set of small-molecule metabolites, this compound is crucial for accurately tracing the metabolic fate of its parent compound. nih.gov When studying how organisms process profenofos, researchers can expose a system to the unlabeled pesticide and use this compound as an internal standard to precisely quantify the parent compound and its generated metabolites. fao.org This allows for the construction of detailed metabolic maps, identifying the enzymes and pathways involved in detoxification or bioactivation. These quantitative data are essential for understanding mechanisms of toxicity and resistance. nih.gov
Exploration of Deuterium (B1214612) Isotope Effects in Understanding Reaction Mechanisms and Rates
The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. openstax.org By comparing the reaction rates of the deuterated (k_D) and non-deuterated (k_H) compounds, the KIE (k_H/k_D) can be calculated, providing powerful insights into the reaction mechanism, particularly the rate-determining step. numberanalytics.com
This compound can be used to study the mechanisms of its own degradation, whether through environmental hydrolysis or biological metabolism. fao.orgnih.gov
Primary KIE: If a C-H bond involving one of the deuterated positions on this compound is broken during the rate-limiting step of a reaction, a significant "normal" KIE (typically k_H/k_D > 2) is observed. libretexts.org This would indicate that C-H bond cleavage is central to the mechanism.
Secondary KIE: If the deuterated position is not directly broken but is adjacent to the reaction center, a smaller KIE (either normal, k_H/k_D > 1, or inverse, k_H/k_D < 1) may be observed. researchgate.net This can provide information about changes in hybridization or steric environment at the transition state. libretexts.orgresearchgate.net For instance, an inverse KIE might suggest a change from sp² to sp³ hybridization at the prolyl nitrogen during an isomerization reaction. researchgate.net
By strategically synthesizing different deuterated isotopologues of profenofos and measuring the KIEs for its transformation, researchers can pinpoint which bonds are broken and what the transition state of the reaction looks like. This is invaluable for predicting the environmental fate of the pesticide and understanding the enzymatic processes that lead to its detoxification in various organisms. nist.gov
Table 2: Principles of Deuterium Isotope Effects in Mechanistic Studies
| Isotope Effect Type | Description | Typical kH/kD Value | Mechanistic Insight |
|---|---|---|---|
| Primary Kinetic Isotope Effect | The C-H/C-D bond is broken in the rate-determining step of the reaction. libretexts.org | > 2 | Directly implicates C-H bond cleavage as the rate-limiting event. numberanalytics.com |
| Secondary Kinetic Isotope Effect | The C-H/C-D bond is not broken but is located near the reaction center. researchgate.net | ~0.8 - 1.5 | Provides information about changes in hybridization or coordination at the transition state. libretexts.orgresearchgate.net |
| Solvent Isotope Effect | The reaction is run in D₂O instead of H₂O, probing the role of solvent protons. nist.gov | Varies | Indicates whether proton transfer from the solvent is involved in the mechanism. nist.gov |
Integration into Multi-Omics Research for Comprehensive Systems-Level Analysis
Modern biological research increasingly relies on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive, systems-level understanding of a biological state. nih.gov This holistic view is particularly powerful for investigating complex phenomena such as insecticide resistance. nih.gov this compound is a key enabling tool for the proteomics and metabolomics arms of such integrated studies.
For example, to understand how an insect population develops resistance to profenofos, a multi-omics study might proceed as follows:
Genomics/Transcriptomics: Researchers would sequence the genomes and transcriptomes of both susceptible and resistant insect populations to identify genetic mutations or changes in gene expression (e.g., upregulation of detoxification enzymes). nih.gov
Proteomics/Metabolomics: This is where this compound becomes essential. By exposing both insect populations to profenofos, researchers can use this compound as an internal standard to accurately quantify the levels of the parent insecticide and its metabolites in the insects. lcms.cz This provides a precise measure of how quickly the pesticide is being broken down. Simultaneously, quantitative proteomics can measure the levels of specific proteins, such as detoxification enzymes (e.g., cytochrome P450s, carboxylesterases). nih.gov
By integrating these datasets, scientists can draw direct lines between a specific genetic mutation (genomics), the resulting increase in the expression of a detoxification enzyme (transcriptomics and proteomics), and the observed functional outcome of enhanced pesticide metabolism (metabolomics). The high-quality quantitative data afforded by the use of this compound is critical for establishing these correlations with high confidence. This comprehensive analysis provides a complete picture of the resistance mechanism, from the gene to the metabolic phenotype, which is invaluable for developing new pest control strategies. nih.govtoxicology.org
Q & A
Q. What are the critical safety protocols for handling Profenofos-d7 in analytical chemistry experiments?
Methodological Answer: Follow OSHA HCS guidelines, including personal protective equipment (lab coat, gloves, eye protection), hygiene practices (handwashing post-handling), and avoiding skin/eye contact. Ensure proper ventilation and store separately from consumables. Respiratory protection is unnecessary under standard lab conditions but required in emergencies using NIOSH-approved organic gas cartridges .
Q. How should researchers design a quantitative study to analyze this compound as an internal standard in pesticide residue detection?
Methodological Answer: Use a representative sample size (≥100 units for statistical validity) and closed-ended questions (e.g., predefined concentration ranges). Validate methods via LC-MS/MS with deuterated analogs, ensuring calibration curves align with EPA guidelines. Include controls for matrix effects and recovery rates .
Q. What are the key components of a research proposal involving this compound in environmental toxicology?
Methodological Answer: Define objectives operationally (e.g., "measure degradation kinetics in soil at 25°C"). Justify methodology (e.g., mixed-method approaches for cross-validation), specify sample characteristics (e.g., soil pH, organic content), and outline data analysis plans (e.g., ANOVA for variance testing). Align objectives with FINER criteria (Feasible, Novel, Ethical, Relevant) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound recovery rates across different chromatographic matrices?
Methodological Answer: Conduct robustness testing by varying mobile phase pH (±0.5 units) and column temperatures (±5°C). Use statistical tools (e.g., Grubbs’ test for outliers) and cross-tabulate data to identify matrix-specific interferences. Replicate experiments with spiked samples to isolate methodological vs. environmental variables .
Q. What strategies optimize the detection limits of this compound in trace-level environmental samples?
Methodological Answer: Employ solid-phase microextraction (SPME) for preconcentration, coupled with high-resolution MS/MS. Validate limit of detection (LOD) via signal-to-noise ratios (S/N ≥ 3) and limit of quantification (LOQ) using calibration standards with R² > 0.98. Assess ion suppression/enhancement via post-column infusion .
Q. How should researchers address ethical considerations in field studies involving this compound application?
Methodological Answer: Obtain institutional review board (IRB) approval for environmental impact assessments. Use inert tracers in control groups to minimize ecological risks. Document disposal protocols per EPA hazardous waste guidelines (40 CFR 261) and ensure transparency in data reporting to avoid publication bias .
Q. What advanced statistical methods are appropriate for analyzing non-linear degradation patterns of this compound in aquatic systems?
Methodological Answer: Apply kinetic models (e.g., first-order decay or Weibull distributions) using nonlinear regression tools (e.g., MATLAB’s Curve Fitting Toolbox). Quantify uncertainty via Monte Carlo simulations and report 95% confidence intervals. Validate models with independent datasets from replicate experiments .
Methodological Best Practices
Q. How to ensure reproducibility in this compound-based calibration studies?
Methodological Answer: Document all instrument parameters (e.g., MS collision energy, dwell time) and environmental conditions (e.g., humidity, light exposure). Share raw data and metadata in open-access repositories (e.g., Zenodo) using FAIR principles. Include step-by-step SOPs in supplementary materials .
Q. What criteria distinguish high-quality vs. biased data in this compound metabolite identification studies?
Methodological Answer: Use orthogonal techniques (e.g., NMR alongside HRMS) for structural confirmation. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to spectral matches. Exclude samples with poor internal standard recovery (<70% or >130%) .
Q. How to integrate this compound findings into broader pesticide residue meta-analyses?
Methodological Answer: Standardize data reporting using units (e.g., ng/g dry weight) and metadata tags (e.g., soil type, extraction method). Use PRISMA guidelines for systematic reviews and apply random-effects models to account for inter-study heterogeneity. Disclose funding sources to mitigate conflict-of-interest risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
